Cas no 1603224-13-0 (1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one)

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one is a specialized organic compound featuring a functionalized oxolane (tetrahydrofuran) ring with an amino group and a methyl substitution at the 3-position, coupled with a prop-2-en-1-one (acryloyl) moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both nucleophilic (amino) and electrophilic (α,β-unsaturated carbonyl) functionalities allows for versatile reactivity, enabling selective modifications and cross-coupling reactions. Its rigid oxolane scaffold may also contribute to enhanced stereochemical control in synthesis. The compound is typically handled under controlled conditions due to its potential reactivity.
1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one structure
1603224-13-0 structure
Product name:1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one
CAS No:1603224-13-0
MF:C8H13NO2
MW:155.194322347641
CID:5742233
PubChem ID:116563094

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one
    • EN300-795462
    • 1603224-13-0
    • 2-Propen-1-one, 1-(4-aminotetrahydro-3-methyl-3-furanyl)-
    • Inchi: 1S/C8H13NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h3,6H,1,4-5,9H2,2H3
    • InChI Key: YWXOHNBUASYTTQ-UHFFFAOYSA-N
    • SMILES: O1CC(C(C(C=C)=O)(C)C1)N

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.044±0.06 g/cm3(Predicted)
  • Boiling Point: 250.6±40.0 °C(Predicted)
  • pka: 8.12±0.40(Predicted)

1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-795462-1.0g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
1.0g
$1200.0 2024-05-22
Enamine
EN300-795462-0.05g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
0.05g
$1008.0 2024-05-22
Enamine
EN300-795462-0.5g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
0.5g
$1152.0 2024-05-22
Enamine
EN300-795462-5.0g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
5.0g
$3479.0 2024-05-22
Enamine
EN300-795462-0.1g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
0.1g
$1056.0 2024-05-22
Enamine
EN300-795462-2.5g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
2.5g
$2351.0 2024-05-22
Enamine
EN300-795462-0.25g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
0.25g
$1104.0 2024-05-22
Enamine
EN300-795462-10.0g
1-(4-amino-3-methyloxolan-3-yl)prop-2-en-1-one
1603224-13-0 95%
10.0g
$5159.0 2024-05-22

Additional information on 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one

Recent Advances in the Study of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one (CAS: 1603224-13-0)

The compound 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one (CAS: 1603224-13-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring an amino-functionalized oxolane ring conjugated with a propenone moiety, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery. Researchers have explored its utility in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

One of the most promising areas of research involves the compound's potential as a covalent inhibitor. The propenone group can undergo Michael addition reactions with nucleophilic residues in target proteins, leading to irreversible inhibition. This mechanism has been exploited in the design of inhibitors for enzymes such as proteases and kinases, which are implicated in various diseases, including cancer and infectious diseases.

In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one derivatives as selective inhibitors of a key kinase involved in tumor progression. The study reported significant inhibition of tumor growth in preclinical models, with minimal off-target effects. These findings underscore the compound's potential as a lead structure for anticancer drug development.

Another area of interest is the compound's antimicrobial properties. Preliminary studies have shown that derivatives of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Researchers are actively exploring structural modifications to enhance its drug-like characteristics while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies are being employed to guide these efforts.

In conclusion, 1-(4-Amino-3-methyloxolan-3-yl)prop-2-en-1-one represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and diverse biological activities make it a valuable tool for drug discovery. Future research should focus on addressing the current limitations and advancing the compound toward clinical applications.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd